Fingolimod impurity C is a significant compound in the context of pharmaceutical development, particularly related to the immunomodulating drug Fingolimod, which is primarily used for treating Multiple Sclerosis. Fingolimod itself is known for its efficacy and has been approved by the United States Food and Drug Administration. The presence of impurities, including Fingolimod impurity C, raises concerns regarding drug safety and efficacy, making its study crucial for quality control in pharmaceutical manufacturing.
Fingolimod impurity C is derived during the synthesis of Fingolimod and can be identified through various methods of chemical analysis. It is important to note that impurities can arise from multiple sources during the synthesis process, including raw material quality and reaction conditions. Research indicates that impurities are closely monitored due to their potential impact on drug safety and effectiveness .
Fingolimod impurity C belongs to a class of organic compounds characterized by specific structural features that differentiate them from the parent compound, Fingolimod. These impurities can be classified based on their functional groups and structural modifications, which can affect their biological activity and toxicological profiles .
The synthesis of Fingolimod impurity C typically involves multi-step chemical reactions. A notable method includes the use of m-bromophenylethyl alcohol as a starting material, which undergoes several transformations to yield the impurity. The synthesis process generally involves:
The synthesis pathway may include:
Fingolimod impurity C has a molecular structure that can be represented by its chemical formula, which includes various functional groups that contribute to its chemical properties. The structure typically features a hydrocarbon chain linked to a central amine or alcohol group, reflecting its relationship with the parent compound, Fingolimod.
The molecular weight and specific structural characteristics are critical for understanding its reactivity and interactions within biological systems. For example, the molecular formula might be represented as , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in specific ratios .
Fingolimod impurity C participates in various chemical reactions typical of organic compounds with similar structures. These reactions may include:
The reaction conditions (temperature, solvent choice, and reagent concentrations) are meticulously optimized to maximize yield while minimizing unwanted byproducts. For instance, using pyridinium chlorochromate in controlled temperatures allows for selective oxidation processes .
The mechanism of action for Fingolimod impurity C relates closely to its interactions at cellular levels. As an impurity derived from an immunomodulator, it may influence immune responses by modulating sphingosine-1-phosphate receptor signaling pathways.
Studies have indicated that alterations in the molecular structure can lead to variations in biological activity compared to Fingolimod itself. This highlights the importance of understanding impurities' roles in therapeutic contexts .
Fingolimod impurity C exhibits specific physical properties such as:
These properties are essential for determining how it behaves in formulations and during storage.
The chemical properties include reactivity with other compounds, stability in different pH environments, and potential interactions with biological targets. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties .
Fingolimod impurity C serves several scientific purposes:
Fingolimod Impurity C is a structurally defined process-related impurity arising during the synthesis of fingolimod hydrochloride, an immunosuppressant used in multiple sclerosis treatment. Its systematic chemical name is 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid, with the molecular formula C₁₉H₃₁NO₃ and a molecular weight of 321.46 g/mol [1] [7]. The compound is assigned the CAS Registry Number 296282-46-7, ensuring precise global identification. Its structure features a butanoic acid backbone with an amino group, a hydroxymethyl substituent, and a 4-octylphenyl moiety, distinguishing it from pharmacopoeial impurities of fingolimod [3]. The SMILES notation (NC(C(O)=O)(CO)CCC1=CC=C(CCCCCCCC)C=C1
) and InChI key provide unambiguous representations for cheminformatics applications [1] [3].
Table 1: Physicochemical Properties of Fingolimod Impurity C
Property | Value/Description |
---|---|
Chemical Name | 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid |
CAS Number | 296282-46-7 |
Molecular Formula | C₁₉H₃₁NO₃ |
Molecular Weight | 321.46 g/mol |
Melting Point | 246–250 °C |
Predicted Boiling Point | 510.7 ± 50.0 °C |
Predicted Density | 1.073 ± 0.06 g/cm³ |
Predicted pKa | 2.11 ± 0.10 |
Solubility | Not fully characterized; likely polar due to COOH/NH₂ groups |
The compound’s physical state is typically an off-white to pale yellow solid, and its synthesis pathway involves intermediates from fingolimod’s multistep manufacturing process [3] [7]. Spectroscopic characterization using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry confirms its identity and purity, which must be ≥95% for use as a reference standard [2] [3].
Impurity profiling is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For fingolimod, a low-dose drug (0.5 mg), even trace impurities can significantly impact therapeutic outcomes. Fingolimod Impurity C is classified as a process-related impurity, originating from specific synthetic intermediates or side reactions rather than API degradation [1] [3]. Its control is essential because:
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify HPLC conditions for impurity profiling of fingolimod hydrochloride. A validated RP-UPLC method using a Purospher STAR RP-18 column (150 × 3.0 mm, 3 μm) with a gradient mobile phase (0.1% phosphoric acid/acetonitrile) achieves baseline separation of Impurity C from structurally similar analogs like hexyl/nonyl homologs within 33 minutes [2] [4]. This method complies with ICH Q2 validation guidelines for specificity, accuracy, and sensitivity.
Table 2: Chromatographic Conditions for Fingolimod Impurity Separation
Parameter | Specification |
---|---|
Column | Purospher STAR RP-18 (150 × 3.0 mm, 3 μm) |
Mobile Phase A | 0.1% Phosphoric acid in water |
Mobile Phase B | Acetonitrile |
Gradient | Time-based (e.g., 20–80% B over 20 min) |
Flow Rate | 0.5 mL/min |
Detection | Diode Array Detector (DAD) |
Retention Time | Compound-specific (validated for Impurity C) |
System Suitability | Resolution ≥2.0; Tailing factor ≤2.0 |
Process-related impurities like Fingolimod Impurity C are scrutinized under ICH M7 guidelines if they exhibit structural alerts for genotoxicity. While Impurity C itself lacks classical alerting groups (e.g., alkyl sulfonates/halides), other fingolimod process impurities are classified as potential genotoxins (Class 3 per ICH M7) due to alkylating properties [2] [6]. Regulatory expectations include:
Non-proprietary fingolimod APIs may exhibit higher impurity levels due to suboptimal manufacturing. Studies show that copies often exceed specifications for inorganic impurities (e.g., heavy metals like Ni, Pb) by >10 ppm and exhibit variable particle size distributions, risking inconsistent dissolution and bioavailability [6]. Consequently, pharmacopoeial compliance alone is insufficient; manufacturers must implement Risk Management Plans (RMPs) linking impurity controls to clinical safety.
Table 3: Regulatory Classification and Control of Fingolimod Impurities
Aspect | Requirement | Significance |
---|---|---|
ICH M7 Classification | Class 1–5 (Impurity C: Class 4 – low concern) | Dictates toxicological qualification needs |
Genotoxicity Assessment | Ames test, in vitro assays for alerting structures | Mandatory for alkylating impurities |
Pharmacopoeial Testing | USP/EP monographs for 9 organic impurities | Ensures batch-to-batch consistency |
Non-proprietary APIs | Heavy metals ≤10 ppm; particle size X₉₀ ≤50 μm | Prevents substandard copies [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7